N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound features a 3,4-dihydroquinazoline-4-one core with distinct substituents:
- Position 2: A 4-fluorobenzylthio group, introducing sulfur-based lipophilicity and fluorine-driven electronic effects.
- Position 7: An N,N-diethyl carboxamide, enhancing solubility and influencing binding affinity through alkyl chain interactions.
Properties
IUPAC Name |
N,N-diethyl-2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-4-30(5-2)25(32)19-11-14-23-24(15-19)29-27(35-17-18-9-12-20(28)13-10-18)31(26(23)33)21-7-6-8-22(16-21)34-3/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCHBIXPJQMDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structure of quinazolines can be modified to enhance their pharmacological profiles, making them valuable in drug design.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives often depends on various substituents at specific positions on the ring. For instance:
- Substituents at the 2 and 4 positions can influence the compound's affinity for biological targets.
- Alkyl and aryl groups can enhance lipophilicity, affecting absorption and distribution.
- Functional groups such as amides, esters, and halogens (e.g., fluorine) can modulate activity by altering electronic properties.
Anticancer Activity
Several studies have reported that quinazoline derivatives exhibit significant anticancer activity. The mechanism typically involves:
- Inhibition of Kinases: Many quinazoline derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival. For example, compounds like gefitinib are well-known EGFR inhibitors used in lung cancer treatment.
Antimicrobial Activity
Quinazolines have also demonstrated antimicrobial properties against various pathogens. The presence of specific substituents can enhance efficacy against bacteria and fungi.
Anti-inflammatory Effects
Some quinazoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Study on Quinazoline Derivatives:
- A series of quinazoline derivatives were synthesized and tested for their anticancer activity against several cancer cell lines (e.g., MCF-7, HepG2).
- Results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, showcasing their potential as therapeutic agents.
-
Antimicrobial Evaluation:
- A study evaluated the antimicrobial activity of various substituted quinazolines against Gram-positive and Gram-negative bacteria.
- Compounds with halogenated phenyl groups showed enhanced antibacterial activity compared to unsubstituted analogs.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target/Pathway | IC50/ED50 Values |
|---|---|---|---|
| Compound A | Anticancer | EGFR Kinase | 0.5 μM |
| Compound B | Antimicrobial | Staphylococcus aureus | 10 μg/mL |
| Compound C | Anti-inflammatory | TNF-alpha inhibition | 5 μM |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs and their distinguishing features are summarized below:
Key Findings
Core Heterocycle Influence: Quinazoline-4-one derivatives (e.g., –14) share a common scaffold with the target compound, enabling direct comparison of substituent effects.
Substituent Effects :
- Fluorobenzylthio vs. Halogenated Benzyl Groups : The target’s 4-fluorobenzylthio group provides moderate lipophilicity, whereas ’s 2-chloro-6-fluorobenzylthio introduces greater steric hindrance and electronic withdrawal .
- Carboxamide Variations : The N,N-diethyl group (target) enhances solubility compared to cyclopentyl () or aryl carboxamides (–14), which may reduce metabolic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
